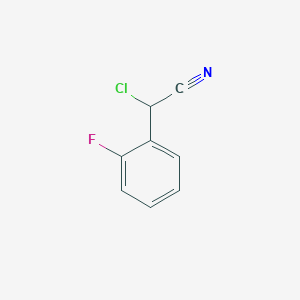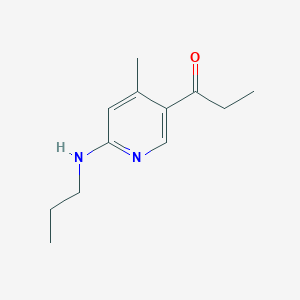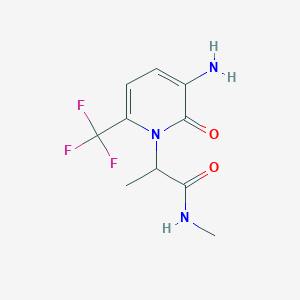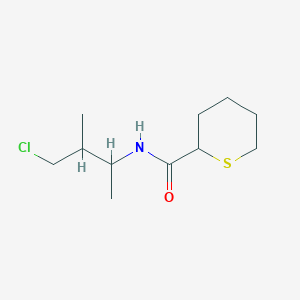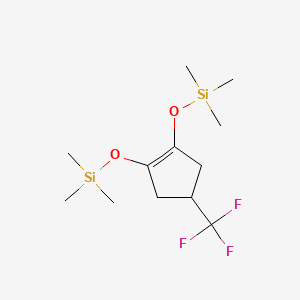
((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane) is an organosilicon compound with the molecular formula C12H23F3O2Si2. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopentene ring, which is further connected to two trimethylsilane groups through oxygen atoms. It is primarily used in research and development due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane) typically involves the reaction of cyclopentene derivatives with trifluoromethylating agents and subsequent silylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. For example, the reaction may be carried out in an inert atmosphere using anhydrous solvents and a base to facilitate the formation of the desired product.
Industrial Production Methods
While the compound is mainly produced on a laboratory scale for research purposes, industrial production methods would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the consistency and quality of the product.
化学反应分析
Types of Reactions
((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of reduced silicon-containing compounds.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a wide range of functionalized derivatives.
科学研究应用
((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomaterials and as a tool for studying silicon’s role in biological systems.
Medicine: Research into its potential use in drug delivery systems and as a component of medical devices is ongoing.
Industry: It is used in the development of advanced materials, including coatings, adhesives, and sealants, due to its unique chemical properties.
作用机制
The mechanism by which ((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane) exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and stability, while the trimethylsilane groups can enhance its solubility and compatibility with other materials. These interactions can lead to the formation of stable complexes and facilitate various chemical transformations.
相似化合物的比较
Similar Compounds
- ((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane)
- ((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(dimethylsilane)
- ((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(methylsilane)
Uniqueness
The uniqueness of ((4-(Trifluoromethyl)cyclopent-1-ene-1,2-diyl)bis(oxy))bis(trimethylsilane) lies in its specific combination of trifluoromethyl and trimethylsilane groups. This combination imparts unique chemical properties, such as enhanced stability, reactivity, and solubility, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H23F3O2Si2 |
|---|---|
分子量 |
312.47 g/mol |
IUPAC 名称 |
trimethyl-[4-(trifluoromethyl)-2-trimethylsilyloxycyclopenten-1-yl]oxysilane |
InChI |
InChI=1S/C12H23F3O2Si2/c1-18(2,3)16-10-7-9(12(13,14)15)8-11(10)17-19(4,5)6/h9H,7-8H2,1-6H3 |
InChI 键 |
FTNXOXOJMJLIBG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=C(CC(C1)C(F)(F)F)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


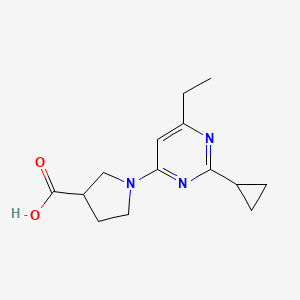
![2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13007996.png)

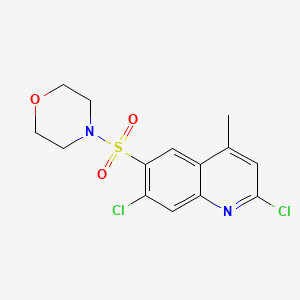


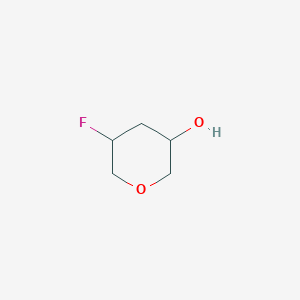
![Benzo[b]thiophen-2(3H)-imine](/img/structure/B13008024.png)

![7-Bromo-6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13008055.png)
